Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
Overview
Description
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique fused ring structure, which combines a triazole ring with a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds with industrial relevance.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, or inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can be compared with other triazoloquinazoline derivatives, such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Biological Activity
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate (CAS No. 176692-55-0) is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article provides an overview of the biological activity of this compound based on diverse research findings.
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
- IUPAC Name : Ethyl 4-methyl-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate
Antifungal Activity
Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antifungal properties. For instance, a study evaluated various quinoxaline derivatives against fungal species and reported that certain compounds displayed effective antifungal activity with minimum inhibitory concentrations (MICs) comparable to standard antifungals like fluconazole . Although specific data for this compound is limited, its structural similarity to known antifungal agents suggests potential efficacy.
Antibacterial Activity
The antibacterial potential of triazoloquinazolines has also been investigated. A study focused on the synthesis and evaluation of various quinazoline derivatives found that some exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . While direct studies on this compound are scarce, its derivatives have shown promising results in inhibiting bacterial growth.
Anticancer Activity
Anticancer properties have been a focal point in research involving quinazoline derivatives. A notable study highlighted that quinoxaline derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range . Specifically, compounds similar to this compound have shown potential as inhibitors of tumor growth and proliferation.
Case Studies
- Antifungal Efficacy : A recent study synthesized a series of triazole derivatives and tested them against Candida albicans and Aspergillus niger. The most active compounds had MICs significantly lower than those of standard treatments .
- Antibacterial Screening : In another investigation involving various quinazoline derivatives against Staphylococcus aureus and Escherichia coli, several compounds exhibited promising antibacterial activity with comparable efficacy to traditional antibiotics .
- Anticancer Properties : Research into quinoxaline derivatives indicated that some compounds had IC50 values as low as 1.9 µg/mL against HCT-116 cells. This suggests that this compound may also possess similar anticancer potential .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Properties
IUPAC Name |
ethyl 4-methyl-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-3-20-13(19)10-11-16(2)12(18)8-6-4-5-7-9(8)17(11)15-14-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIXXZHCRSDFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384674 | |
Record name | Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
176692-55-0 | |
Record name | Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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